1-Dodecylindoline-2,3-dione
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Overview
Description
1-dodecyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1-dodecyl-1H-indole-2,3-dione is particularly interesting due to its unique structure, which includes a long dodecyl chain attached to the indole ring, potentially enhancing its lipophilicity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyl-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For 1-dodecyl-1H-indole-2,3-dione, the starting materials would include a dodecyl-substituted ketone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives, including 1-dodecyl-1H-indole-2,3-dione, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly used to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1-dodecyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-dodecyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-dodecyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The dodecyl chain enhances its ability to interact with lipid membranes, potentially increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1H-indole-2,3-dione (Isatin): A simpler indole derivative with similar biological activities.
1-dodecyl-1H-indole: Lacks the dione functionality but has a similar dodecyl chain.
1-methyl-1H-indole-2,3-dione: Similar structure but with a methyl group instead of a dodecyl chain.
Uniqueness
1-dodecyl-1H-indole-2,3-dione is unique due to its long dodecyl chain, which enhances its lipophilicity and potentially its biological activity. This makes it more effective in interacting with lipid membranes and cellular targets compared to simpler indole derivatives .
Properties
Molecular Formula |
C20H29NO2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-dodecylindole-2,3-dione |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-13-16-21-18-15-12-11-14-17(18)19(22)20(21)23/h11-12,14-15H,2-10,13,16H2,1H3 |
InChI Key |
GQEQKTGRIPEAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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